17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol
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Overview
Description
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol is a synthetic steroid compound with the molecular formula C23H36O5 and a molecular weight of 392.53 g/mol . This compound is characterized by the presence of two methylenedioxy groups attached to the pregnane skeleton, which is a common structure in steroid chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol typically involves the reaction of a suitable pregnane derivative with formaldehyde and a base to form the methylenedioxy groups . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol has various applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying steroid chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of other steroid derivatives and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy groups may enhance its binding affinity and selectivity for these targets, leading to specific biological effects . The pathways involved may include modulation of enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
17,2020,21-Bis(methylenedioxy)pregna-1,4-diene-3,11-dione: Another steroid derivative with similar methylenedioxy groups.
16Alpha-Methyl-17,2020,21-bis(methylenedioxy)-pregn-4-ene-3,11Alpha-diol: A related compound with additional methyl and hydroxyl groups.
Uniqueness
17,20:20,21-Bis(methylenedioxy)-5β-pregnan-3β-ol is unique due to its specific structure and the presence of two methylenedioxy groups, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
19458-49-2 |
---|---|
Molecular Formula |
C23H36O5 |
Molecular Weight |
392.536 |
InChI |
InChI=1S/C23H36O5/c1-20-8-5-16(24)11-15(20)3-4-17-18(20)6-9-21(2)19(17)7-10-22(21)23(28-14-26-22)12-25-13-27-23/h15-19,24H,3-14H2,1-2H3/t15-,16+,17-,18?,19+,20+,21+,22-,23?/m1/s1 |
InChI Key |
BMASJGTXZQYHKW-VGRYNZERSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC45C6(COCO6)OCO5)C)O |
Origin of Product |
United States |
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